molecular formula C18H15N3O B8541750 7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one

7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one

Cat. No.: B8541750
M. Wt: 289.3 g/mol
InChI Key: PUQKXRAKLDIQDY-UHFFFAOYSA-N
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Description

7-Benzyl-1-methyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

7-benzyl-1-methyl-4H-pyrazolo[4,3-b]quinolin-9-one

InChI

InChI=1S/C18H15N3O/c1-21-17-16(11-19-21)20-15-8-7-13(10-14(15)18(17)22)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,20,22)

InChI Key

PUQKXRAKLDIQDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NC3=C(C2=O)C=C(C=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-[(4-benzylphenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid (EXAMPLE 11, step 1, 4.86 g, 15.81 mmol) in phosphorus oxychloride (40 ml) was refluxed for 3 h. After cooling to room temperature, the mixture was concentrated and dried in vacuo. The mixture was dissolved in ethyl acetate (300 ml), washed with water (100 ml) and saturated aqueous sodium bicarbonate (100 ml×2) and dried over magnesium sulfate. Removal of solvent gave the dark red residue, which was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1/3) to afford 3.86 g (79%) of the title compound as a yellow solid.
Name
4-[(4-benzylphenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

A mixture of 7-benzyl-9-chloro-1-methyl-1H-pyrazolo[4,3-b]quinoline (EXAMPLE 11, step 2, 1.00 g, 3.25 mmol) in 50% aqueous acetic acid (20 ml) was refluxed for 6 h. After cooling to room temperature, the formed solid was collected by filtration to give 905 mg (96%) of the title compound as a white solid.
Name
7-benzyl-9-chloro-1-methyl-1H-pyrazolo[4,3-b]quinoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

A mixture of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid ((Manaev, Yu. A. et al., J. Gen. Chem. USSR (Engl. Transl.), 1982, 52 (11), 2291), 8.0 g, 31.74 mmol), 4-benzylaniline (21.03 g, 114.76 mmol) and copper powder (3.2 g) in a mixture of 5% aqueous sodium carbonate (160 ml) and dimethylsulfoxide (80 ml) was stirred for 17 h at 100° C. After cooling to room temperature, the mixture was filtered through a pad of Celite, which was washed with water, 2N aqueous sodium hydroxide and diethyl ether. The separated water layer was washed with diethyl ether (100 ml×2). The water layer was acidified with concentrated hydrochloric acid and the formed solid was collected by filtration, dried, to give 4.86 g (50%) of the pure title compound as a pale brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.03 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
3.2 g
Type
catalyst
Reaction Step Two

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